molecular formula C15H13BrN2S2 B11540827 2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11540827
M. Wt: 365.3 g/mol
InChI Key: IBGBNNLBDKBFOM-CNHKJKLMSA-N
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Description

2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a bromothiophene moiety and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 4-bromothiophene-2-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its specific combination of a bromothiophene moiety and a benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13BrN2S2

Molecular Weight

365.3 g/mol

IUPAC Name

2-[(E)-(4-bromothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C15H13BrN2S2/c1-9-2-3-12-13(6-17)15(20-14(12)4-9)18-7-11-5-10(16)8-19-11/h5,7-9H,2-4H2,1H3/b18-7+

InChI Key

IBGBNNLBDKBFOM-CNHKJKLMSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=CS3)Br

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CS3)Br

Origin of Product

United States

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